

# Vidofludimus Hemicalcium in Multiple Sclerosis Models: A Technical Guide

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## Compound of Interest

Compound Name: Vidofludimus hemicalcium

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## Executive Summary

**Vidofludimus hemicalcium** (IMU-838) is an orally available, next-generation small molecule immunomodulator under investigation for the treatment of multiple sclerosis (MS). It exhibits a unique dual mechanism of action, combining the inhibition of dihydroorotate dehydrogenase (DHODH) with the activation of the nuclear receptor related 1 (Nurr1). This dual action targets both the inflammatory and the neurodegenerative aspects of MS pathophysiology. Preclinical studies in established animal models of MS, primarily experimental autoimmune encephalomyelitis (EAE), have demonstrated its potential to attenuate disease severity, reduce central nervous system (CNS) inflammation, and exert direct neuroprotective effects. This document provides a comprehensive technical overview of the preclinical data, experimental methodologies, and mechanisms of action of **vidofludimus hemicalcium** in the context of MS models.

## Core Mechanism of Action

**Vidofludimus hemicalcium**'s therapeutic potential stems from its ability to modulate two distinct and critical pathways involved in MS pathology.

### Inhibition of Dihydroorotate Dehydrogenase (DHODH)

**Vidofludimus hemicalcium** is a potent, selective inhibitor of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] Pathogenic, rapidly proliferating lymphocytes (T and B cells) heavily rely on this pathway to meet their high demand for pyrimidines required for

DNA and RNA synthesis. By inhibiting DHODH, **vidofludimus hemicalcium** induces metabolic stress specifically in these hyperactive immune cells, leading to a reduction in their proliferation and effector functions, such as the secretion of pro-inflammatory cytokines.[1] This selective action modulates the autoimmune response without causing broad immunosuppression, leaving the function of other immune cells largely intact.[2][3]

// Invisible edges for alignment Vidofludimus -> Inhibition [style=invis]; Inhibition -> DHODH [style=invis]; MetabolicStress -> Reduction [style=invis]; Reduction -> Proliferation [style=invis]; } /dot Caption: DHODH Inhibition Pathway by **Vidofludimus Hemicalcium**.

## Activation of Nuclear Receptor Related 1 (Nurr1)

Independent of its DHODH activity, **vidofludimus hemicalcium** is a potent activator of Nurr1 (also known as NR4A2), a transcription factor highly expressed in neurons and glial cells (microglia, astrocytes).[1][4][5] Nurr1 plays a critical role in neuronal survival, differentiation, and function. Its activation has been shown to be neuroprotective by:

- Reducing Neuroinflammation: In microglia and astrocytes, Nurr1 activation suppresses the production of pro-inflammatory cytokines and neurotoxic agents like reactive oxygen species (ROS) and nitric oxide (NO).[1][4]
- Promoting Neuronal Survival: In neurons, Nurr1 upregulates the expression of genes involved in survival, differentiation, and improved neurotransmission, such as tyrosine hydroxylase (TH) and brain-derived neurotrophic factor (BDNF).[4][5][6]

This neuroprotective action is particularly relevant for addressing the progressive, non-relapsing aspects of MS pathology.

// Invisible edges for alignment Vidofludimus -> Activation [style=invis]; Activation -> Nurr1 [style=invis]; Nurr1 -> Reduction [style=invis]; Reduction -> Neuroinflammation [style=invis]; Nurr1 -> Promotion [style=invis]; Promotion -> GeneExpression [style=invis]; } /dot Caption: Nurr1 Activation Pathway by **Vidofludimus Hemicalcium**.

## Efficacy in Preclinical MS Models

The therapeutic potential of **vidofludimus hemicalcium** has been evaluated in rodent models of EAE, the most widely used animal model for MS.

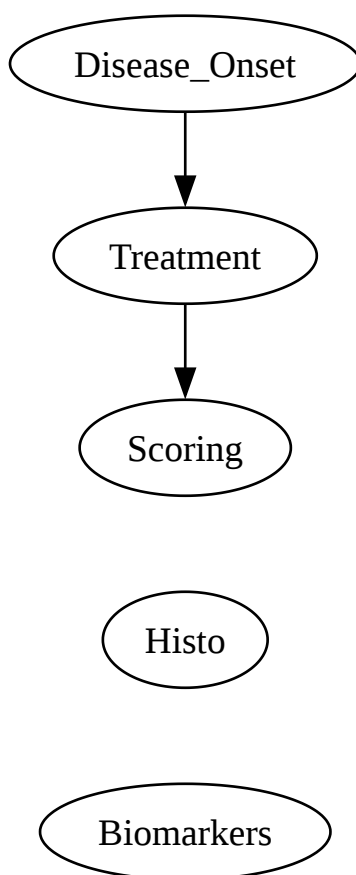
## Experimental Protocols

### Rat Therapeutic EAE Model[7][8][9]

- Animal Strain: Female Dark Agouti (DA) rats.
- Induction of EAE: Immunization via subcutaneous administration of spinal cord homogenate emulsified in Complete Freund's Adjuvant (CFA).
- Treatment Protocol: Animals were randomized into treatment groups upon reaching a clinical score of  $\geq 1$ . **Vidofludimus hemicalcium** was administered orally (p.o.) once daily at doses of 4 mg/kg, 20 mg/kg, and 60 mg/kg. Vehicle and leflunomide (4 mg/kg) served as negative and positive controls, respectively.
- Primary Endpoints: Daily clinical scoring of disease severity (e.g., on a scale of 0-5, from no symptoms to paralysis) and body weight measurement.

### Mouse Prophylactic/Therapeutic EAE Model[4][10]

- Animal Strain: C57BL/6 mice.
- Induction of EAE: Immunization with Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG<sub>35-55</sub>) in CFA, followed by administration of pertussis toxin.
- Treatment Protocol:
  - Prophylactic: Daily oral administration of **vidofludimus hemicalcium** (e.g., 150 mg/kg) initiated at or shortly after immunization.
  - Therapeutic: Treatment initiated after disease onset.
- Endpoints: Clinical scoring, histological analysis of CNS for immune cell infiltration and demyelination, and biomarker analysis (e.g., plasma Neurofilament Light Chain [NfL] and BDNF).



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## Summary of Preclinical Efficacy Data

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies.

Table 1: In Vitro Activity of Vidofludimus

Parameter	Species/Cell Type	IC <sub>50</sub> Value (μmol/L)	Comparison/Note	Reference
DHODH Enzyme Inhibition	Human (recombinant)	0.134	2.6 times more potent than teriflunomide	<a href="#">[7]</a> <a href="#">[11]</a> <a href="#">[12]</a>
Rat (recombinant)	1.29	7.5-fold lower potency vs. human	<a href="#">[7]</a> <a href="#">[11]</a> <a href="#">[12]</a>	
Mouse (recombinant)	10.6	64.4-fold lower potency vs. human	<a href="#">[7]</a> <a href="#">[11]</a> <a href="#">[12]</a>	
T-Cell Proliferation	Human PBMCs	~13	More efficacious than teriflunomide	<a href="#">[11]</a> <a href="#">[12]</a>
Cytokine Secretion	Human PBMCs (IL-17)	~6	More efficacious than teriflunomide	<a href="#">[11]</a> <a href="#">[12]</a>
Human PBMCs (IFN-γ)	-	More efficacious than teriflunomide	<a href="#">[7]</a> <a href="#">[11]</a>	

Table 2: In Vivo Efficacy in Rodent EAE Models

Model	Treatment Regimen	Key Findings	Reference
Rat Therapeutic EAE	20 mg/kg, daily p.o.	Statistically significant decrease in disease scores. Disease fully ameliorated in 5/8 (62.5%) rats at study end.	[8][9]
60 mg/kg, daily p.o.	Statistically significant decrease in disease scores. Disease fully ameliorated in 7/8 (87.5%) rats at study end.	[8][9]	
Mouse Prophylactic EAE	150 mg/kg, daily p.o.	- Reduced plasma NfL (biomarker for axonal damage).- Increased plasma BDNF (biomarker for Nurr1 activation).- Increased expression of Nurr1 target genes (Th, Cox5b, Sod1) in CNS.	[4][6][10]
Mouse EAE (Pilot Study)	Dose not specified	- Reduced microglial activation marker (Iba-1).- Reduced neuronal injury marker (APP).- Increased myelin marker (MBP).	[4][13]

## Conclusion and Clinical Translation

Preclinical data from cellular and animal models robustly support the dual mechanism of action of **vidofludimus hemicalcium**. Its ability to selectively target activated lymphocytes via DHODH inhibition provides a strong rationale for its use in controlling the inflammatory relapses

characteristic of MS. Furthermore, its capacity to activate the Nurr1 pathway offers a novel, neuroprotective strategy to potentially slow or halt the progressive neurodegeneration that remains a major unmet need in MS treatment.[1][4]

These promising preclinical findings have formed the basis for extensive clinical development. **Vidofludimus hemicalcium** has been evaluated in Phase 2 trials for both relapsing-remitting MS (EMPhASIS trial) and progressive MS (CALLIPER trial) and is currently in Phase 3 trials for relapsing MS (ENSURE program).[1][14][15] The data from these preclinical models provide essential context for interpreting clinical outcomes and underscore the compound's potential as a differentiated oral therapy for multiple sclerosis.

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